![molecular formula C10H15NO B2388842 N-[1-(2-metoxifenil)etil]-N-metilamina CAS No. 921074-81-9](/img/structure/B2388842.png)
N-[1-(2-metoxifenil)etil]-N-metilamina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[1-(2-methoxyphenyl)ethyl]-N-methylamine” is a chemical compound with the molecular formula C10H15NO. It has a molecular weight of 165.23 . This compound is typically stored at 4 degrees Celsius and is in liquid form .
Molecular Structure Analysis
The InChI code for “N-[1-(2-methoxyphenyl)ethyl]-N-methylamine” is 1S/C10H15NO/c1-8(11-2)9-6-4-5-7-10(9)12-3/h4-8,11H,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D structure .Physical And Chemical Properties Analysis
“N-[1-(2-methoxyphenyl)ethyl]-N-methylamine” is a liquid at room temperature . It has a predicted melting point of 25.91°C and a predicted boiling point of approximately 237.0°C at 760 mmHg . The compound has a predicted density of approximately 1.0 g/cm3 and a predicted refractive index of n20D 1.50 .Mecanismo De Acción
MXE acts as a noncompetitive NMDA receptor antagonist, which means it blocks the activity of the NMDA receptor, a type of glutamate receptor that is involved in the regulation of synaptic plasticity and memory formation. By blocking the NMDA receptor, MXE produces its dissociative and hallucinogenic effects. MXE has also been shown to interact with other receptors, including the serotonin and dopamine receptors, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
MXE produces a range of biochemical and physiological effects, including dissociation, hallucinations, euphoria, and analgesia. It has also been shown to increase heart rate and blood pressure, and to cause respiratory depression at high doses. MXE has a long half-life, which means it can remain in the body for an extended period of time.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MXE has several advantages for laboratory experiments, including its relatively simple synthesis, its dissociative effects, and its potential therapeutic applications. However, there are also limitations to its use, including its potential for abuse and its lack of FDA approval for human use.
Direcciones Futuras
There are several future directions for research on MXE, including further studies on its mechanism of action and its potential therapeutic applications. MXE may also be used as a tool for investigating the role of the NMDA receptor in various neurological and psychiatric disorders. Additionally, further research is needed to determine the long-term effects of MXE use and its potential for abuse.
In conclusion, N-[1-(2-methoxyphenyl)ethyl]-N-methylamine, or MXE, is a dissociative anesthetic drug that has potential as a research chemical for its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. Its relatively simple synthesis, dissociative effects, and potential for treating depression and anxiety disorders make it an interesting subject for further research. However, its potential for abuse and lack of FDA approval for human use must also be considered.
Métodos De Síntesis
The synthesis of MXE involves the reaction of 3-methoxyphenylacetone with methylamine in the presence of sodium cyanoborohydride and acetic acid. The resulting product is purified using various methods, including recrystallization and chromatography. The synthesis of MXE is relatively simple and can be performed in a laboratory setting.
Aplicaciones Científicas De Investigación
Actividad antiviral
Los derivados del indol, incluido nuestro compuesto de interés, han demostrado efectos antivirales prometedores. Específicamente, la N-[1-(2-metoxifenil)etil]-N-metilamina exhibe actividad inhibitoria contra el virus de la influenza A, lo que la convierte en una posible candidata para el desarrollo de fármacos antivirales . Además, los compuestos relacionados han mostrado potencia contra el virus Coxsackie B4 .
Propiedades antiinflamatorias
Las chalconas, una clase de compuestos a la que pertenece nuestra molécula, poseen efectos antiinflamatorios. Al inhibir las enzimas que participan en la inflamación, pueden ayudar a reducir las respuestas inflamatorias.
Actividad antioxidante
Se ha investigado el potencial antioxidante del compuesto. Aunque los datos específicos sobre la This compound son escasos, los derivados relacionados del indol han demostrado una buena actividad antioxidante .
Actividad leishmanicida
Un compuesto relacionado N-(2-metoxifenil)-1-metil-1H-bencimidazol-2-amina exhibió actividad leishmanicida contra parásitos de Leishmania mexicana . Aunque no es idéntica, esta conclusión sugiere una posible vía para una investigación adicional.
Materiales magnéticos orgánicos
Curiosamente, los materiales magnéticos puramente orgánicos se buscan por su flexibilidad y sintonización. Si bien no se ha estudiado directamente el magnetismo, el grupo 2-metoxifenil casi ortogonal en nuestro compuesto evita la cristalización en columnas 1D, lo que lo convierte en un posible candidato para imanes orgánicos .
Safety and Hazards
This compound is labeled with the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful. The hazard statements H302, H315, H318, and H335 suggest that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
1-(2-methoxyphenyl)-N-methylethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-8(11-2)9-6-4-5-7-10(9)12-3/h4-8,11H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQVNCCSGFPMYOW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1OC)NC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

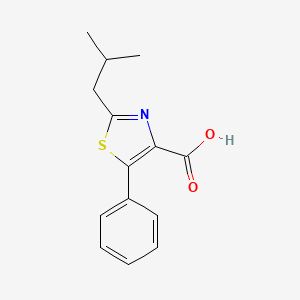
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-1-isopropyl-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2388760.png)
![N-{4-[2-(5-chloro-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetyl]phenyl}acetamide](/img/structure/B2388761.png)
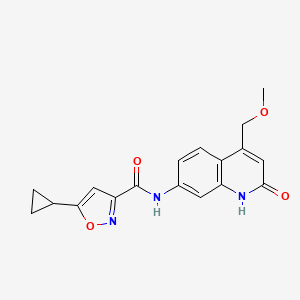
![(3Z)-3-{[(4-chlorophenyl)methoxy]imino}-1-{[3-(trifluoromethyl)phenyl]methyl}-2,3-dihydro-1H-indol-2-one](/img/structure/B2388769.png)
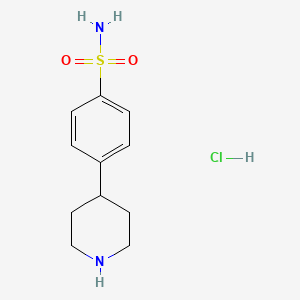
![(Z)-ethyl 3-(2-methoxy-2-oxoethyl)-2-(((E)-3-(thiophen-2-yl)acryloyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2388772.png)
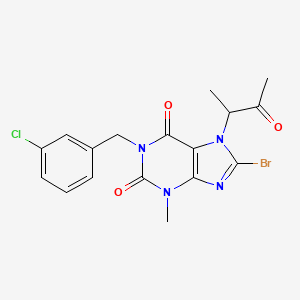
![4-(dimethylsulfamoyl)-N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]benzamide](/img/structure/B2388774.png)

![(Z)-methyl 2-((2-bromobenzoyl)imino)-3-(2-ethoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2388776.png)
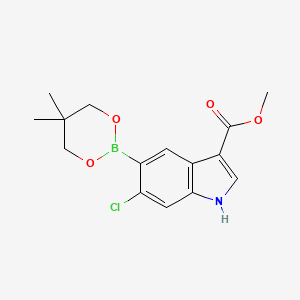
![[3-(2-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2388780.png)
![N-Methyl-N-[[(2S)-oxiran-2-yl]methyl]propan-2-amine](/img/structure/B2388782.png)